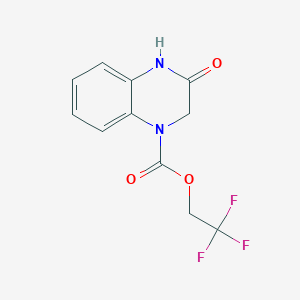

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C11H9F3N2O3 |

|---|---|

Molecular Weight |

274.20 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C11H9F3N2O3/c12-11(13,14)6-19-10(18)16-5-9(17)15-7-3-1-2-4-8(7)16/h1-4H,5-6H2,(H,15,17) |

InChI Key |

LCNRXZLJFBWQAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

The synthesis of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate generally involves several steps:

Formation of the Quinoxaline Core : This typically starts with the condensation of o-phenylenediamine with a suitable carbonyl compound, such as a keto acid or an aldehyde, to form the quinoxaline ring.

Introduction of the Trifluoroethyl Group : This can be achieved through esterification reactions involving trifluoroethanol and the carboxylic acid form of the quinoxaline derivative.

Specific Synthetic Route

A detailed synthetic route might involve the following steps:

Step 1: Synthesis of 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylic Acid

- React o-phenylenediamine with a suitable keto acid (e.g., pyruvic acid) in the presence of an acid catalyst to form the quinoxaline core.

- The reaction mixture is then heated to facilitate the formation of the desired quinoxaline derivative.

Step 2: Esterification with Trifluoroethanol

- The carboxylic acid obtained from Step 1 is then esterified with 2,2,2-trifluoroethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine or pyridine.

Alternative Methods

Alternative methods might involve using different coupling reagents or conditions to optimize the yield and purity of the final product. For instance, the use of microwave-assisted synthesis can reduce reaction times and improve yields.

Analysis of the Compound

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed information about the molecular structure, including the presence of the trifluoroethyl group and the quinoxaline ring.

- Infrared (IR) Spectroscopy : IR can help identify functional groups such as the ester and keto groups.

- Mass Spectrometry (MS) : MS can confirm the molecular weight and fragmentation pattern of the compound.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the compound and separate it from any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline ring or the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the quinoxaline core can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate are best understood through comparisons with analogs bearing different ester groups or fluorine substitutions.

Ester Group Variations

*Calculated based on formula C₁₂H₁₀F₃N₂O₃.

- Trifluoroethyl vs. In contrast, tert-butyl esters (e.g., ) provide steric shielding but may undergo faster hydrolysis in vivo due to lower electronic stabilization .

- Trifluoroethyl vs. Isopropyl Esters : The trifluoroethyl group significantly elevates lipophilicity (logP ~2.5 vs. ~1.8 for isopropyl), improving membrane permeability but reducing aqueous solubility. The isopropyl ester in , combined with a fluorine at position 7, demonstrates dual effects: fluorine on the ring enhances target affinity, while the ester influences pharmacokinetics .

Fluorine Substitution Effects

- Fluorine on Ester vs. Aromatic Ring : Fluorine in the trifluoroethyl ester (target compound) primarily modulates electronic effects (e.g., increased acidity of adjacent protons) and metabolic resistance. In contrast, fluorine at position 7 () directly impacts binding interactions with biological targets, such as histone deacetylases (HDACs), by altering electron density in the aromatic system .

- Synthetic Stability: The trifluoroethyl ester shows greater resistance to oxidation compared to tert-butyl analogs. For example, highlights that tert-butyl-protected dihydroquinoxalines undergo oxidation to quinoxalinones under acidic conditions, whereas trifluoroethyl groups may mitigate such side reactions due to stronger electron withdrawal .

Research Findings and Implications

- Metabolic Stability : Trifluoroethyl esters exhibit prolonged half-lives in hepatic microsomal assays compared to tert-butyl or isopropyl esters, attributed to fluorine’s resistance to cytochrome P450-mediated oxidation .

- Crystallographic Data : Structural studies (e.g., Cambridge Structural Database) indicate that trifluoroethyl groups adopt conformations that minimize steric clashes while maximizing hydrophobic interactions in protein binding pockets .

Biological Activity

The compound 2,2,2-trifluoroethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 1087798-04-6) is a derivative of quinoxaline that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9F3N2O3

- Molecular Weight : 274.195 g/mol

- Structure : The compound features a quinoxaline ring with a trifluoroethyl group and a carboxylate moiety, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies indicate that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, research demonstrated that compounds similar to This compound showed promising activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Potential

Quinoxaline derivatives have also been explored for their anticancer properties. A study highlighted that certain derivatives inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The trifluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

-

Synthesis and Evaluation of Quinoxaline Derivatives :

- A study synthesized several quinoxaline derivatives, including those with trifluoroethyl substitutions. These compounds were evaluated for their inhibitory effects on specific kinases associated with cancer progression. The results indicated that some derivatives exhibited dual inhibition of Pim-1 and Pim-2 kinases, suggesting a potential therapeutic application in cancer treatment .

-

Photocatalytic Radical Addition Reactions :

- Research detailed the use of photocatalytic methods to synthesize quinoxaline derivatives efficiently. The resulting compounds demonstrated enhanced reactivity and biological activity when subjected to radical addition reactions with trifluoromethyl ketones . This method allows for the rapid development of novel compounds for further biological evaluation.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoxaline derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- DNA Interaction : There is evidence that quinoxalines can intercalate into DNA, disrupting replication and transcription processes.

Data Summary

Q & A

Q. What challenges arise in solubility studies, and how are they addressed?

- Methodological Answer : The trifluoroethyl group may reduce aqueous solubility. Strategies include salt formation (e.g., HCl salts in ), co-solvent systems (e.g., THF/water in ), or nanoparticle formulations. Dynamic light scattering (DLS) and saturation solubility assays are critical for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.